2-bromo-5-fluoro-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. The presence of bromine and fluorine substituents at the 2 and 5 positions, respectively, imparts unique chemical properties and potential biological activities to this compound. It has garnered attention in pharmaceutical research due to its structural similarity to various bioactive compounds and its potential applications in medicinal chemistry.
2-bromo-5-fluoro-1H-benzo[d]imidazole is classified as a halogenated benzimidazole, a subgroup of heterocyclic compounds known for their diverse biological activities. This classification is significant in understanding its reactivity and potential applications in drug development.
The synthesis of 2-bromo-5-fluoro-1H-benzo[d]imidazole can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. For example, using Raney nickel as a catalyst during reduction steps can enhance yields significantly .
The molecular formula of 2-bromo-5-fluoro-1H-benzo[d]imidazole is , with a molecular weight of approximately 230.04 g/mol. The structure features:
The compound exhibits specific physical properties such as boiling point, melting point, and solubility characteristics that are influenced by the halogen substituents. For instance, the presence of electronegative halogens typically increases polarity, affecting solubility in organic solvents .
2-bromo-5-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions:
The reactivity of this compound is significantly influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which stabilize negative charges during reaction mechanisms.
The mechanism of action for 2-bromo-5-fluoro-1H-benzo[d]imidazole primarily involves its interaction with biological targets at the molecular level:
Research has shown that derivatives of benzimidazoles exhibit significant antimicrobial and anticancer properties, making them valuable in therapeutic applications.
2-bromo-5-fluoro-1H-benzo[d]imidazole has several applications in scientific research:
The benzimidazole nucleus—a bicyclic system fusing benzene and imidazole rings—serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen bonding capacity, planarity, and aromatic character. This structure enables π-π stacking interactions with biological targets and facilitates both hydrogen bond donation (N-H moiety) and acceptance (imidazole nitrogen atoms). The 2-bromo-5-fluoro-1H-benzo[d]imidazole exemplifies this molecular framework, with bromine at C2 and fluorine at C5 creating distinct electronic perturbations [10]. These derivatives exhibit remarkable structural diversity, as halogen positioning dramatically alters physicochemical properties and target affinity. For instance, the 4-bromo-5-fluoro isomer (1360962-58-8) displays different dipole moments and hydrogen bonding patterns compared to the 5-bromo-6-fluoro (CDS023617) and 5-bromo-7-fluoro (1197944-23-2) variants [4] [8] [10]. Such modifications enable precise tuning of lipophilicity (XLogP3 = 2.7 for 2-bromo-5-fluoro derivative) and molecular polarity .
Table 1: Structural Variations in Halogenated Benzimidazoles
Compound Name | Substituent Positions | Molecular Formula | Unique Features |
---|---|---|---|
2-Bromo-5-fluoro-1H-benzo[d]imidazole | Br: C2; F: C5 | C₇H₄BrFN₂ | Electron-withdrawing synergy at meta-positions |
5-Bromo-6-fluoro-1H-benzo[d]imidazole | Br: C5; F: C6 | C₇H₄BrFN₂ | Adjacent halogens enabling charge transfer |
4-Bromo-5-fluoro-1H-benzo[d]imidazole | Br: C4; F: C5 | C₇H₄BrFN₂ | Asymmetric halogen distribution |
2-Bromo-5-phenyl-1H-benzo[d]imidazole | Br: C2; Ph: C5 | C₁₃H₉BrN₂ | Extended conjugation via phenyl group |
Halogen atoms—particularly bromine and fluorine—serve as strategic bioisosteres that enhance membrane permeability, metabolic stability, and target binding. Bromine’s polarizability strengthens hydrophobic interactions and facilitates nucleophilic substitution (e.g., Suzuki coupling), while fluorine’s high electronegativity modulates pKa, enhances bioavailability, and engages in halogen bonding [2] [5]. In 2-bromo-5-fluoro-1H-benzo[d]imidazole, this synergy creates an electron-deficient aromatic system, evidenced by reduced electron density at C4/C7 positions (δ = +0.15 eV). This electronic profile favors interactions with enzyme catalytic sites rich in nucleophilic residues (e.g., cysteine or lysine). Comparative studies show that 4-fluoro analogs exhibit 3-fold lower antimicrobial IC₅₀ values than non-fluorinated counterparts, while bromine at C2 increases lipophilicity (ΔLogP = +0.8) critical for membrane penetration [10]. The ortho-effect of bromine at C2 further stabilizes the bioactive conformation through steric restrictions [8].
Table 2: Electronic Effects of Halogen Substituents
Parameter | Bromine (C2) | Fluorine (C5) | Synergistic Impact |
---|---|---|---|
Electronegativity (Pauling) | 2.96 | 3.98 | Enhanced ring polarization |
Van der Waals Radius (Å) | 1.85 | 1.47 | Optimal steric occupancy |
Hydrophobic Contribution (π) | +0.94 | +0.14 | Improved membrane permeation |
Halogen Bond Strength (kJ/mol) | 25–40 | 5–20 | Dual-site protein anchoring capability |
This compound has emerged as a lead structure in targeting infectious and oncological pathologies. Molecular docking reveals high-affinity binding (ΔG = −9.2 kcal/mol) to Mycobacterium tuberculosis inosine monophosphate dehydrogenase (MtIMPDH), a pivotal enzyme in guanine nucleotide biosynthesis. The bromine atom occupies a hydrophobic subpocket near Ala483, while fluorine forms hydrogen bonds with catalytic water networks, achieving Kᵢ = 0.55 ± 0.02 µM [7]. Against Staphylococcus aureus, derivatives exhibit MIC₉₀ values of 4–8 µg/mL, outperforming non-halogenated analogs by 10-fold . In anticancer research, the scaffold inhibits tyrosine kinases by chelating Mg²⁺ ions at the ATP-binding site. Bromine enables facile derivatization into prodrugs; for example, Suzuki coupling yields biaryl derivatives with enhanced topoisomerase II inhibition (IC₅₀ = 3.0 ± 0.3 µM) [3]. Synthesis typically involves bromination of 5-fluoro-benzimidazole using POBr₃ (yield: 72–85%) or cyclization of 4-fluoro-3-bromo-o-phenylenediamine with carbonyl di-imidazole [4].
Table 3: Bioactivity Profile of Key Derivatives
Derivative Structure | Biological Target | Activity Metric | Mechanistic Insight |
---|---|---|---|
2-Bromo-5-fluoro-1H-benzo[d]imidazole | MtIMPDH | Kᵢ = 0.55 ± 0.02 µM | Competitive NAD⁺ site inhibition |
4-Bromo-5-fluoro analog | Bacterial DNA gyrase | MIC₉₀ = 4.5 µg/mL | Disruption of ATP-dependent supercoiling |
2-Bromo-5-phenyl analog | Topoisomerase II | IC₅₀ = 3.0 ± 0.3 µM | Intercalation-mediated DNA cleavage blockade |
Thiazolyl-benzimidazole conjugate | C. parvum IMPDH | IC₅₀ = 3.0 ± 0.3 µM | Allosteric NAD⁺ pocket occlusion |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: